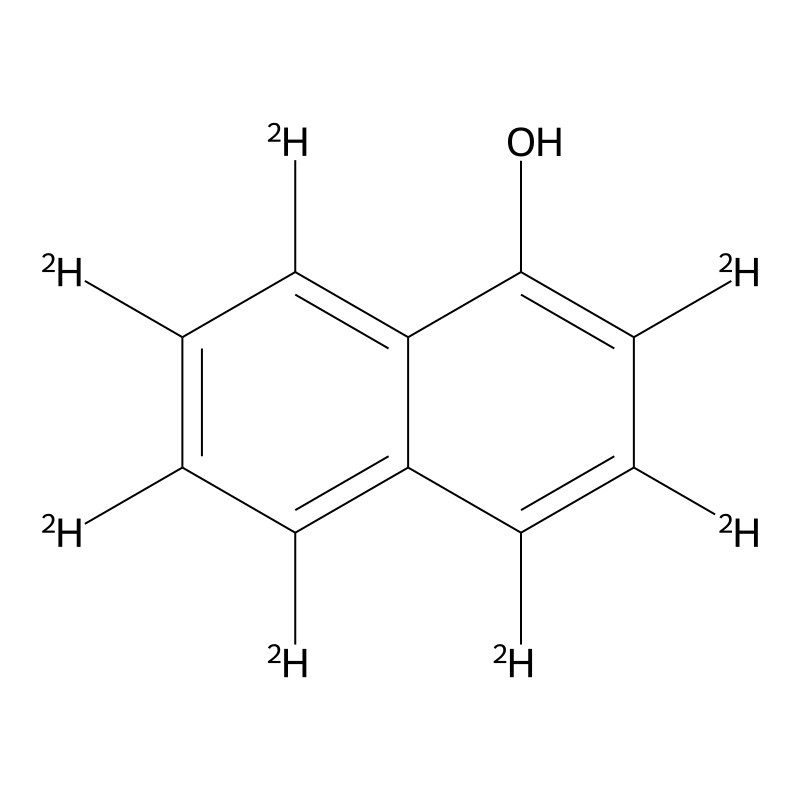

1-Naphthol-2,3,4,5,6,7,8-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Tracing

Deuterium acts as a non-radioactive tracer, allowing scientists to track the movement and fate of 1-naphthol in complex systems like biological organisms or environmental matrices. This technique is valuable in studies of metabolism, pharmacokinetics, and environmental fate.

Improved NMR Spectroscopy

Deuteration can simplify the interpretation of nuclear magnetic resonance (NMR) spectra by reducing signal overlap from protons. This enhances the sensitivity and resolution of NMR analysis, making it a powerful tool for studying the structure and dynamics of 1-naphthol and its interactions with other molecules.

Reduced Background Signal in Mass Spectrometry

Similar to NMR, deuteration can decrease background noise in mass spectrometry experiments, leading to improved detection limits and signal-to-noise ratios. This facilitates the analysis of 1-naphthol in complex mixtures and low-abundance samples.

1-Naphthol-2,3,4,5,6,7,8-d7 is a deuterated derivative of 1-naphthol, characterized by the presence of seven deuterium atoms replacing hydrogen atoms in the naphthalene structure. Its molecular formula is C10H8D7O, with a molar mass of 151.21 g/mol. This compound is primarily utilized in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy as an internal reference due to its unique isotopic labeling properties .

Physical Properties- Density: 1.239 g/cm³

- Melting Point: 94-96 °C

- Boiling Point: 278-280 °C

- Flash Point: 144 °C

- Vapor Pressure: 0.00139 mmHg at 25 °C

- Diazo Coupling Reaction: This method is often employed for synthesizing deuterated naphthols using reagents containing deuterium .

- Acid-Base Reactions: As a phenolic compound, it can act as a weak acid and participate in protonation and deprotonation reactions.

- Electrophilic Substitution: The aromatic nature of naphthol allows for electrophilic substitutions at various positions on the aromatic ring.

The synthesis of 1-naphthol-2,3,4,5,6,7,8-d7 can be achieved through several methods:

- Diazo Coupling Reaction: Utilizing diazonium salts with deuterated reagents to introduce deuterium into the naphthalene framework.

- Reduction of Naphthalene Derivatives: Deuterated reducing agents can be employed to convert naphthalene derivatives into their corresponding naphthols.

- Direct Deuteration: Using deuterated solvents or reagents under specific conditions can facilitate the incorporation of deuterium into the naphthol structure.

1-Naphthol-2,3,4,5,6,7,8-d7 finds applications primarily in:

- Nuclear Magnetic Resonance Spectroscopy: Serves as an internal standard due to its distinct spectral characteristics.

- Chemical Research: Used in mechanistic studies and reaction pathway elucidation involving naphthalene derivatives.

- Isotope Labeling Studies: Facilitates tracking and tracing in biochemical pathways.

Interaction studies involving 1-naphthol-2,3,4,5,6,7,8-d7 are essential for understanding its behavior in biological systems and chemical environments. While specific interactions are not extensively documented for this compound alone:

- Studies on related compounds indicate potential interactions with enzymes and receptors due to their phenolic nature.

- The presence of deuterium may alter binding affinities and metabolic pathways compared to non-deuterated analogs.

Several compounds share structural similarities with 1-naphthol-2,3,4,5,6,7,8-d7. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthol | C10H8O | Non-deuterated form; widely studied for biological activity. |

| 2-Naphthol | C10H8O | Has different positioning of hydroxyl group; exhibits distinct reactivity patterns. |

| 1-Naphthol-d6 | C10H6D6O | Contains six deuterium atoms; used for similar NMR applications but less isotopic labeling than d7. |

| 2-Naphthol-d6 | C10H6D6O | Similar to 1-naphthol-d6 but with different substitution patterns affecting reactivity. |

The unique aspect of 1-naphthol-2,3,4,5,6,7,8-d7 lies in its complete substitution of hydrogen with deuterium at multiple positions on the aromatic ring which enhances its utility in isotopic labeling and NMR applications while potentially altering its chemical behavior compared to non-deuterated forms.

XLogP3

GHS Hazard Statements

H302+H312 (100%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant